molecular formula C18H17NO4 B2600909 (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one CAS No. 2035003-64-4

(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one

Cat. No.: B2600909
CAS No.: 2035003-64-4
M. Wt: 311.337
InChI Key: NDZXYYVLTITKHL-DAFODLJHSA-N
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Description

(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a benzo[d][1,3]dioxole derivative in the presence of a pyrrolidine moiety. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In the field of medicine, this compound could be investigated for its therapeutic potential. Its ability to modulate biological pathways may lead to the development of new treatments for diseases.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one
  • (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one stands out due to its unique combination of aromatic and heterocyclic structures. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

(E)-1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-(furan-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-18(4-1-13-6-8-21-11-13)19-7-5-15(10-19)14-2-3-16-17(9-14)23-12-22-16/h1-4,6,8-9,11,15H,5,7,10,12H2/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZXYYVLTITKHL-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C=CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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